The first paper investigates the interaction of 1-(m-chlorophenyl)-biguanide, a 5-HT3 receptor agonist, with the dopamine transporter in rat brain synaptosomes1. The study found that this compound can inhibit the binding of [3H]GBR-12935, a marker for dopamine transporter sites, in a biphasic manner. Notably, the compound exhibited different affinities in the caudate putamen and nucleus accumbens, two brain regions involved in dopamine regulation. Additionally, 1-(m-chlorophenyl)-biguanide was able to inhibit [3H]dopamine uptake, suggesting that its dopamine-releasing effects might be partly due to its activity at the dopamine transporter. The study highlights a potential difference in dopamine uptake parameters between the two brain regions1.
The second paper explores the reactivity of a related compound, 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide], with nucleic acids and amino acids2. This compound reacts with guanosine and guanine to produce xanthosine or xanthine and can oxidize cysteine to cystine. The study also observed that after treating Escherichia coli DNA with the mutagen, xanthine was detected as a reaction product. The paper discusses the reaction mechanisms of the compound's hydrolysis and its interaction with cysteine and guanosine, providing insights into its mutagenic potential2.
The findings from the first paper have implications in the field of neuropharmacology. The ability of 1-(m-chlorophenyl)-biguanide to interact with the dopamine transporter suggests that it could influence dopaminergic signaling, which is crucial in conditions such as Parkinson's disease, schizophrenia, and addiction. The differential effects in various brain regions could lead to targeted therapeutic strategies1.
CAS No.: 30784-30-6
CAS No.: 1217230-42-6
CAS No.:
CAS No.:
CAS No.: